molecular formula C23H21N5O2 B2415722 3-(2-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2034534-29-5

3-(2-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2415722
CAS No.: 2034534-29-5
M. Wt: 399.454
InChI Key: NASSDAQDUAYYPY-UHFFFAOYSA-N
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Description

3-(2-(4-(1-Methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This structurally complex molecule features a quinazolin-4(3H)-one core linked to a 3,4-dihydroisoquinoline scaffold via a ketone-containing chain, with a 1-methyl-1H-pyrazole substituent. The quinazolinone moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds with documented antidiabetic properties via dipeptidyl peptidase-4 (DPP-4) inhibition . Furthermore, molecular frameworks incorporating dihydroisoquinoline are of significant research interest, as evidenced by their use in the development of potent inhibitors for protein targets such as WD repeat-containing protein 5 (WDR5), which is a promising target in oncology . The integration of a pyrazole ring, a five-membered heterocycle, further enhances the potential of this molecule for investigation, as this class of compounds demonstrates a broad range of chemical and biological properties, including antimicrobial, anti-inflammatory, and antitumor activities . This compound serves as a versatile and high-value synthon for researchers exploring novel synthetic pathways, structure-activity relationships (SAR), and the development of new bioactive molecules across various therapeutic areas.

Properties

IUPAC Name

3-[2-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-oxoethyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-26-11-17(10-25-26)20-13-27(12-16-6-2-3-7-18(16)20)22(29)14-28-15-24-21-9-5-4-8-19(21)23(28)30/h2-11,15,20H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASSDAQDUAYYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CN4C=NC5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features multiple pharmacophoric elements, including a quinazoline core, a pyrazole moiety, and an isoquinoline structure, which may contribute to its diverse biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and quinazoline scaffolds. For instance, derivatives of pyrazoles have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells, particularly through mechanisms involving reactive oxygen species (ROS) .

The biological activity of this compound may involve:

  • Inhibition of Cell Proliferation : Studies indicate that similar compounds can inhibit cell growth by interfering with cell cycle progression.
  • Induction of Apoptosis : Research suggests that the compound can promote apoptosis in cancer cells through ROS-mediated pathways .
  • Enzyme Inhibition : The quinazoline moiety is known to exhibit inhibitory effects on various enzymes involved in cancer progression.

Study 1: Cytotoxicity Evaluation

A study conducted on a series of pyrazole derivatives demonstrated that compounds with similar structures exhibited IC50 values ranging from 2.23 µM to 3.75 µM against HepG2 cells, indicating potent cytotoxicity . This suggests that this compound could possess comparable or enhanced activity.

Study 2: Mechanistic Insights

Research into the apoptotic pathways activated by related compounds revealed that they can trigger mitochondrial dysfunction and activate caspase pathways, leading to programmed cell death . This mechanism is critical in assessing the therapeutic potential of the compound in oncology.

Comparative Biological Activity Table

Compound StructureIC50 (µM)Cell LineActivity Type
Pyrazole Derivative A2.41MDA-MB-231Anticancer
Pyrazole Derivative B2.23HepG2Anticancer
This compoundTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)quinazolin-4(3H)-one, and how are intermediates monitored?

  • Methodology :

  • Multi-step synthesis involves condensation of pyrazole and isoquinoline precursors, followed by coupling with a quinazolinone scaffold. Key steps include:
  • Step 1 : Formation of the 3,4-dihydroisoquinoline moiety via reductive cyclization of nitroarenes (e.g., using Pd catalysts and formic acid derivatives as CO surrogates) .
  • Step 2 : Introduction of the 1-methylpyrazole group via nucleophilic substitution or Suzuki coupling .
  • Step 3 : Final coupling with the quinazolinone core using a 2-oxoethyl linker.
  • Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) track reaction progress.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .

Q. What spectroscopic and crystallographic methods confirm the compound’s structural integrity?

  • Characterization workflow :

  • NMR : 1^1H and 13^13C NMR verify proton environments and carbon frameworks (e.g., pyrazole C-H at δ 7.5–8.5 ppm, quinazolinone carbonyl at ~170 ppm) .
  • HRMS : Confirms molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ peaks).
  • X-ray crystallography : SHELXL refines crystal structures to resolve bond lengths/angles and confirm stereochemistry .
    • Common pitfalls : Discrepancies in NMR splitting patterns may indicate impurities or tautomerism; X-ray data must resolve these .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray) for this compound?

  • Case study : If NMR suggests rotational isomerism but X-ray shows a single conformation:

  • Dynamic NMR (DNMR) : Vary temperature to observe coalescence of split peaks, confirming isomer interconversion .
  • DFT calculations : Compare theoretical NMR shifts with experimental data to identify dominant conformers.
  • SHELX refinement : Use twin refinement or disorder modeling in SHELXL to reconcile crystallographic data with observed dynamics .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in biological systems?

  • In vitro assays :

  • Target engagement : Fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to kinases or GPCRs (common targets for quinazolinones) .
  • Cellular assays : Dose-dependent cytotoxicity (MTT assay) and apoptosis markers (e.g., caspase-3 activation).
    • In silico tools : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes and stability .
    • Data contradiction resolution : Validate target specificity using knock-out cell lines or competitive inhibitors .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

  • SAR strategy :

  • Core modifications : Compare activity of quinazolinone vs. pyrazolo[3,4-b]pyridine analogs .
  • Substitution patterns : Vary substituents on the pyrazole (e.g., methyl vs. trifluoromethyl) and isoquinoline (e.g., methoxy vs. halogen) .
  • Linker optimization : Test 2-oxoethyl vs. sulfonyl or piperazinyl linkers for solubility/bioavailability .
    • Data analysis : Use IC50_{50} values and pharmacokinetic parameters (LogP, clearance) to prioritize candidates .

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